n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide

Description

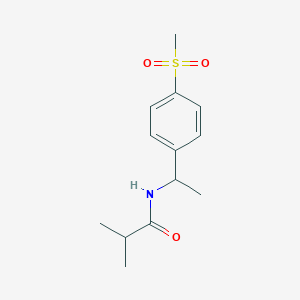

"N-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide" is a synthetic small molecule characterized by a central isobutyramide group linked via an ethyl chain to a 4-(methylsulfonyl)phenyl moiety. The methylsulfonyl group (-SO₂CH₃) confers strong electron-withdrawing properties, which may enhance binding interactions with target proteins, particularly in enzymatic or receptor-based systems.

Properties

Molecular Formula |

C13H19NO3S |

|---|---|

Molecular Weight |

269.36 g/mol |

IUPAC Name |

2-methyl-N-[1-(4-methylsulfonylphenyl)ethyl]propanamide |

InChI |

InChI=1S/C13H19NO3S/c1-9(2)13(15)14-10(3)11-5-7-12(8-6-11)18(4,16)17/h5-10H,1-4H3,(H,14,15) |

InChI Key |

JSNXBLKWCXDVLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC(C)C1=CC=C(C=C1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide typically involves the reaction of 4-(methylsulfonyl)acetophenone with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group in the isobutyramide moiety can be reduced to form corresponding alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.

Industry: Employed in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide involves its interaction with specific molecular targets. The methylsulfonyl group can form hydrogen bonds with target proteins, influencing their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide" with structurally related compounds, focusing on physicochemical properties, synthesis, and inferred biological activity.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Findings:

Structural Complexity and Binding Affinity :

- The target compound lacks the fluorinated aromatic systems and heterocyclic cores (e.g., pyrazolopyrimidine in , pyrrole in ) present in analogs, which may reduce its binding affinity but improve synthetic accessibility.

- The methylsulfonyl group is a conserved feature across all compounds, suggesting its critical role in hydrogen bonding or electrostatic interactions with target proteins .

Physicochemical Properties :

- The fluorinated analog in has a higher molecular weight (581.1 vs. ~265.3) and melting point (154–157°C), likely due to increased rigidity from aromatic stacking.

- The pyrrole-carboxamide in incorporates a trifluoromethyl group, enhancing metabolic stability and lipophilicity compared to the target compound’s simpler ethyl linker.

Synthetic Approaches: The target compound’s synthesis is inferred to involve palladium-catalyzed cross-coupling (similar to ), but without the multi-step heterocycle assembly required for pyrazolopyrimidines or pyrroles.

Biological Implications :

- The pyrazolopyrimidine derivative in demonstrated kinase inhibition (e.g., JAK/STAT pathways) in preclinical studies, whereas the target compound’s simpler structure may limit its selectivity.

- Piperidine derivatives (e.g., ) often target central nervous system receptors, but the absence of a basic nitrogen in the target compound suggests divergent applications.

Biological Activity

n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide, often referred to as Compound 1b in various studies, has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and potential therapeutic applications. This article delves into the compound's biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a methylsulfonyl group attached to a phenyl ring, which is further linked to an isobutyramide moiety. This unique structure contributes to its biological activity, particularly in inhibiting bacterial growth.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against different bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.78 |

| Enterococcus faecalis (VRE) | 3.12 |

| Micrococcus luteus | 2.0 |

These results demonstrate that Compound 1b exhibits potent antibacterial activity, particularly against Gram-positive bacteria, which is crucial given the rising rates of antibiotic resistance.

The mechanism through which this compound exerts its antibacterial effects has been investigated through molecular dynamics simulations and experimental validation. The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Key findings include:

- Inhibition Constant (IC50) : The IC50 for DNA gyrase inhibition was determined to be 1.81 µM.

- Binding Interactions : Molecular docking studies revealed that the compound binds to the ATPase domain of DNA gyrase, forming critical hydrogen bonds with residues such as ASP81, GLU58, and GLN91 .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on MRSA : A preclinical study demonstrated that Compound 1b effectively protected mice from MRSA infections. The study utilized a murine model to assess in vivo efficacy, showing significant reductions in bacterial load post-treatment .

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the methylsulfonyl group and phenyl ring can enhance or diminish antibacterial activity. For instance, derivatives with alkoxy substitutions showed varied MIC values, indicating that structural changes can significantly impact efficacy .

- Comparative Analysis : In a comparative analysis with other known antibacterial agents, Compound 1b exhibited superior activity against certain resistant strains, highlighting its potential as a candidate for further development in antibiotic therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.